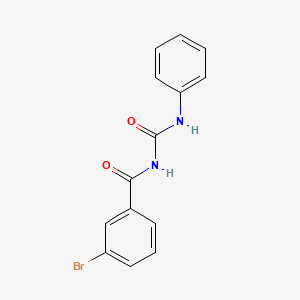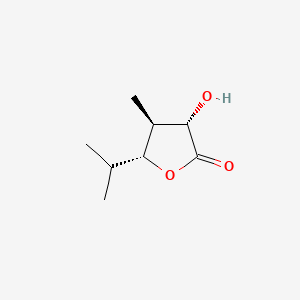
(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one is a chiral organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of aldolase enzymes, which catalyze the formation of the desired stereoisomer from simpler precursors . The reaction conditions often require precise control of temperature, pH, and the presence of specific cofactors to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered microorganisms or enzymes to produce the compound on a larger scale. These methods are advantageous due to their specificity and efficiency, reducing the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, altering the compound’s reactivity.
Reduction: Reduction reactions can modify the carbonyl group back to a hydroxyl group or further reduce it to an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one has numerous applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules, aiding in the study of stereochemistry and reaction mechanisms.
Biology: The compound is used in enzymatic studies to understand the role of specific enzymes in metabolic pathways.
Medicine: Its derivatives are investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and the overall metabolic pathways. This interaction can lead to the modulation of biochemical processes, making it valuable for studying enzyme kinetics and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal: This compound shares similar stereochemistry and functional groups, making it a useful comparison for studying stereochemical effects on reactivity and biological activity.
D-fructose-1,6-bisphosphate: Another compound with similar stereochemistry, used in metabolic studies and as a key intermediate in glycolysis.
Uniqueness
(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one is unique due to its specific combination of chiral centers and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its versatility and importance.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(3S,4S,5R)-3-hydroxy-4-methyl-5-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-4(2)7-5(3)6(9)8(10)11-7/h4-7,9H,1-3H3/t5-,6-,7+/m0/s1 |
Clé InChI |
PNUCQCDJZMDSBF-LYFYHCNISA-N |
SMILES isomérique |
C[C@H]1[C@@H](C(=O)O[C@@H]1C(C)C)O |
SMILES canonique |
CC1C(C(=O)OC1C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


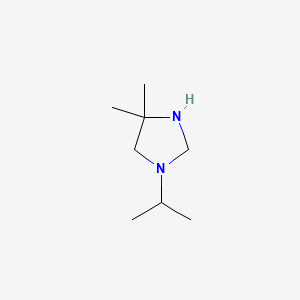

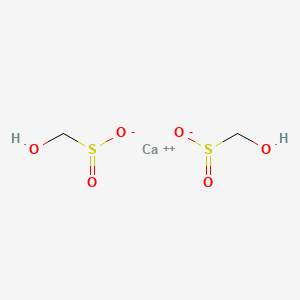

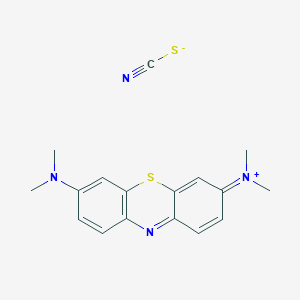
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
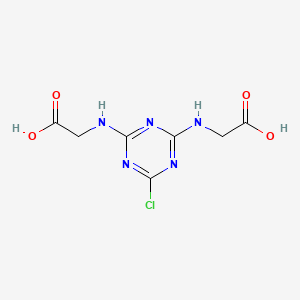
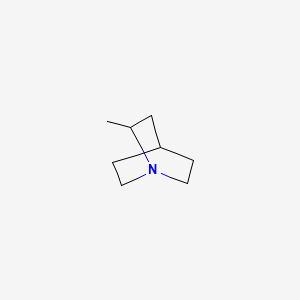
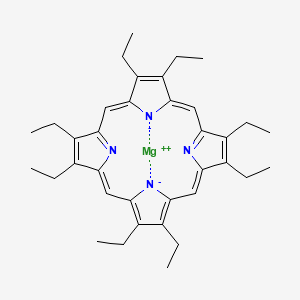
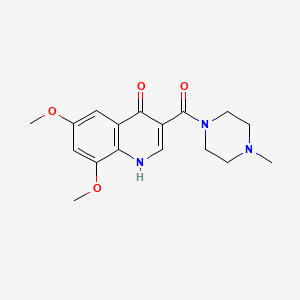
![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
